REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][C:3]=1[NH:16][CH2:17][CH3:18].[CH:19](O)=O>>[CH2:17]([N:16]1[C:3]2[CH:4]=[C:5]([CH:6]=[C:7]3[S:11][C:10](=[O:12])[NH:9][C:8]3=[O:13])[CH:14]=[CH:15][C:2]=2[N:1]=[CH:19]1)[CH3:18]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C2C(NC(S2)=O)=O)C=C1)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C2C(NC(S2)=O)=O)C=C1)NCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 100° C. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Formic acid was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was then purified by silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=NC2=C1C=C(C=C2)C=C2C(NC(S2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |